molecular formula C17H13NO4 B554705 N-Phthaloyl-L-phenylalanine CAS No. 5123-55-7

N-Phthaloyl-L-phenylalanine

Cat. No. B554705
CAS RN: 5123-55-7
M. Wt: 295.29 g/mol
InChI Key: VAYRSTHMTWUHGE-AWEZNQCLSA-N
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Description

N-Phthaloyl-L-phenylalanine is a chemical compound with the empirical formula C17H13NO4 . It has a molecular weight of 295.29 . It is used as a pharmaceutical intermediate and in peptide synthesis .


Synthesis Analysis

N-Phthaloyl-L-phenylalanine can be synthesized by the reaction of phthalic anhydride and glycine in the presence of triethylamine in toluene under reflux . Other L-amino acids such as arginine, glutamine, leucine, and tryptophan methyl ester can be prepared and coupled with N-Phthaloyl-L-phenylalanine using coupling agents (EDC and HOBt) .


Molecular Structure Analysis

The molecular structure of N-Phthaloyl-L-phenylalanine is represented by the SMILES string OC(=O)C@HN2C(=O)c3ccccc3C2=O .


Chemical Reactions Analysis

N-Phthaloyl-L-phenylalanine can be chemically modified by introducing different amounts of N-phthaloyl-L-phenylalanine. This modification is carried out by the reaction of PVA hydroxyl groups with (2S)-3-phenyl-2-phthalimidylpropanoyl chloride using N,N-dimethyl acetamide/lithium chloride as a reaction media .


Physical And Chemical Properties Analysis

N-Phthaloyl-L-phenylalanine is a white crystal with a melting point of 181-185 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Improving L-Phenylalanine Production in E. coli : This study developed an in vitro system to investigate phenylalanine biosynthesis in E. coli. It identified key enzymes in the shikimate pathway that affect phenylalanine production, offering insights for enhancing yield in biotechnological applications (Ding et al., 2016).

  • Synthesis of HIV Proteinase Inhibitor Ro 31-8959 : This paper discusses the large-scale synthesis of Ro 31-8959, an HIV proteinase inhibitor, employing N-phthaloyl-L-phenylalaninyl chloride as a starting material. It highlights the compound's role in synthesizing medically relevant substances (Parkes et al., 1994).

  • Metabolic Engineering for L-Phenylalanine Synthesis : The paper explores how metabolic engineering and protein evolution can increase the yield of L-phenylalanine from glucose in Escherichia coli, underscoring the biotechnological potential of this pathway (Báez-Viveros et al., 2004).

  • Engineering E. coli for Enhanced L-Phenylalanine Production : This study involved system-level engineering to increase L-phenylalanine biosynthesis in Escherichia coli, further demonstrating its importance in biotechnological production (Liu et al., 2018).

  • Stereocontrolled Synthesis of Hydroxyphenylalanine : This research provides methods for the stereocontrolled synthesis of hydroxyphenylalanine, a process in which N-phthaloyl-L-phenylalanine derivatives play a crucial role (Easton, 1994).

  • Electrochemical Sensors for Phenylalanine : This review discusses the design and performance of electrochemical sensors for phenylalanine detection, highlighting the significance of this amino acid in medical diagnostics (Dinu & Apetrei, 2020).

  • Biosynthesis and Metabolic Fate of Phenylalanine in Conifers : This paper reviews the biosynthesis and utilization of phenylalanine in conifer trees, emphasizing its role in plant metabolism and wood formation (Pascual et al., 2016).

  • Crystal Structure of N-Phthaloyl-L-phenylalanie : The study focuses on the synthesis and characterization of the crystal structure of N-Phthaloyl-L-phenylalanie, contributing to the understanding of its chemical properties (Sun Xiao-ri, 2007).

Safety And Hazards

N-Phthaloyl-L-phenylalanine can cause skin and eye irritation . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

N-Phthaloyl-L-phenylalanine and its derivatives have shown potential in the treatment of epilepsy . The phenylalanine methyl ester derivative of N-Phthaloyl-L-phenylalanine had antiepileptic effects even more potent than thalidomide . Increasing lipophilicity and facilitating compounds delivery through L-amino acid carriers to the brain appear to be responsible for the remarkable activity of these compounds .

properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYRSTHMTWUHGE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319030
Record name N-Phthaloyl-L-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phthaloyl-L-phenylalanine

CAS RN

5123-55-7
Record name N-Phthaloyl-(S)-phenylalanine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 338600
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Record name N-Phthaloyl-L-phenylalanine
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Record name N-Phthaloyl-L-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of d,1-phenylalanine (4.17 g, 25.0 mmol) and sodium carbonate (2.78 g, 26.25 mmol) in 50 mL of water is added N-carboethoxyphthallmde (5.65 g, 25.0 mmol). The resulting slurry is stirred for 1.5 hour and filtered. The pH of the filtrate is adjusted to 1-2 with 4N hydrochloric acid with stirring. After 20 minutes, the slurry is refiltered and the solid washed with water. The solid is dried in vacuo (60° C., <1 mm) to afford 5.44 g (74%) of 2-phthalimido-3-phenylpropionic acid as a white powder: mp 165°-169° C.; 1H NMR (DMSO-d6, 250 M Hz) δ 12.5(br s, 1H), 7.84(s, 4H), 7.23-7.06 (m, 5H), 5.13 (dd, 1H, J=5.0), 3.26-3.05 (m, 2H); 13C NMR (250 MHz, DMSO-d6) δ 170.0, 167.0, 137.2, 134.8, 130.6, 128.6, 128.2, 126.5, 123.3, 52.8, 33.8. Anal. Calculated for C17H13NO4. Theoretical: C, 69.15; H, 4.44; N, 4.74. Found: C, 69.07; H, 4.34; N, 4.78.
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of d,l-phenylalanine (4.17 g, 25.0 mmol) and sodium carbonate (2.78 g, 26.25 mmol) in 50 mL of water is added N-carboethoxyphthalimide (5.65 g, 25.0 mmol). The resulting slurry is stirred for 1.5 hour and filtered. The pH of the filtrate is adjusted to 1-2 with 4 N hydrochloric acid with stirring. After 20 minutes, the slurry is refiltered and the solid washed with water. The solid is dried in vacuo (60° C.,<1 mm) to afford 5.44 g (74%) of 2-phthalimido-3-phenylpropionic acid as a white powder: mp 165-169° C.; 1H NMR (DMSO-d6, 250 M Hz) δ 12.5(br s, 1H), 7.84(s, 4H), 7.23-7.06 (m, 5H), 5.13 (dd, 1H, J=5.0), 3.26-3.05 (m, 2H); 13C NMR (250 MHz, DMSO-d6)δ 170.0, 167.0, 137.2, 134.8, 130.6, 128.6, 128.2, 126.5, 123.3, 52.8, 3.3.8. Anal. Calculated for C17H13NO4. Theoretical: C, 69.15; H, 4.44; N, 4.74. Found: C, 69.07; H, 4.34; N, 4.78.
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
GK Sandhu, R Gupta, SS Sandhu, RV Parish… - Journal of …, 1985 - Elsevier
… (L,) and N-phthaloyl-L-phenylalanine … N-phthaloyl-L-phenylalanine. … N-Phthaloyl-DL-alanine (L2) N-Phthaloyl-L-phenylalanine (L,) Sodium( N-pht-DL-alaninate) Sodium(N-pht+leucinate…
Number of citations: 74 www.sciencedirect.com
S Mallakpour, A Barati - Amino acids, 2012 - Springer
… In this investigation, poly(vinyl alcohol) was chemically modified by the introduction of different amounts of N-phthaloyl-l-phenylalanine. The modification was carried out by the reaction …
Number of citations: 6 link.springer.com
HM Kissman, BR Baker - Journal of Medicinal Chemistry, 2002 - ACS Publications
* In chloroform unless stated otherwise. d Recrystallised from hexane. e Recrystallised from hexane-ether. 1 [«15+ 16 (ethanol). M. Bovamick and. T. Clarke8 report mp 121-123,[®] d5+ …
Number of citations: 1 pubs.acs.org
F Bergel, JA Stock - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… In this experiment, the hydrolysis of the N-phthaloyl-L-phenylalanine ester was much slower than that …
Number of citations: 241 pubs.rsc.org
M Enßle, S Buck, R Werz, G Maas - ARKIVOC: Online Journal of …, 2012 - arkat-usa.org
Starting from L-alanine, L-phenylalanine, L-leucine, L-norleucine, or L-isoleucine, 2-diazo-3-oxo-4-phthalimido-alkanoates 8 were prepared in three steps. Considerable racemization …
Number of citations: 2 www.arkat-usa.org
F Bergel, JA Stock - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Dimethylamino-N-phthaloylL-phenylalanine ethyl ester (27.0 g.) was heated under reflux for 5 hr. with 6~-hydrochloric acid (200 ml.). Evaporation of the solution to smaller bulk, cooling, …
Number of citations: 24 pubs.rsc.org
R Schwyzer, U Ludescher - Biochemistry, 1968 - ACS Publications
… (B> In Nphthaloyl-L-phenylalanine methyl ester (III; phthaloyl protons, c, phenyl protons, d). (C) In /V-phthaloyl-c/s-2-phenylcyclopentylamine (IV: phthaloyl protons, e, and phenyl protons…
Number of citations: 17 pubs.acs.org
I Zaipul, BD Noll, JK Coller, AA Somogyi… - … of Chromatography B, 2014 - Elsevier
… Mycophenolic acid (MPA), tacrolimus, ammonium acetate, formic acid, tertiary-butyl methyl ether (t-BME) and N-phthaloyl-l-phenylalanine (PPA, internal standard (IS)) were sourced …
Number of citations: 26 www.sciencedirect.com
S Bozkurt - Journal of Molecular Structure, 2013 - Elsevier
… chiral calix[4]arene derivatives functionalized at the lower rim have been prepared from the reaction of p-tert-butylcalix[4]arene diamine derivative with N-Phthaloyl-L-phenylalanine or (…
Number of citations: 11 www.sciencedirect.com
M Lazzarotto, F Sansone, L Baldini… - European Journal of …, 2001 - Wiley Online Library
… , we finally succeeded in obtaining compounds 2a,b in good yields (60−65%) by reacting 1 with a slight excess of N-phthaloyl-L-alanine chloride or N-phthaloyl-L-phenylalanine …

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